molecular formula C20H19N3O3 B4760215 N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide

N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide

Cat. No. B4760215
M. Wt: 349.4 g/mol
InChI Key: IYXVXCBGPHEFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide, also known as DMHPH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of hydrazinecarboxamides, which are known to exhibit a range of biological activities. DMHPH has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is believed to contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has also been found to induce apoptosis in cancer cells, which is believed to contribute to its anti-tumor activity. Additionally, N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been shown to possess anti-oxidant properties, which can help to reduce oxidative stress and prevent cellular damage.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Additionally, N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to the use of N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.

Future Directions

There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide. One area of interest is the development of new anti-inflammatory therapies based on N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide and other hydrazinecarboxamides. Another area of interest is the development of new cancer therapies based on N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide and its anti-tumor activity. Additionally, there is potential for research on the use of N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide in the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide and its effects in vivo.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has also been found to exhibit anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, N-(2,3-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been shown to possess anti-oxidant properties, which make it a promising candidate for the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(2-hydroxynaphthalene-1-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12-6-5-9-16(13(12)2)21-20(26)23-22-19(25)18-15-8-4-3-7-14(15)10-11-17(18)24/h3-11,24H,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXVXCBGPHEFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NNC(=O)C2=C(C=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[(2-hydroxynaphthalen-1-yl)carbonyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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